Formamidine-13C Acetate
Overview
Description
Formamidine-13C Acetate is a labeled chemical compound used extensively in scientific research. It is a derivative of formamidine, where the carbon atom in the formamidine group is replaced with the isotope carbon-13. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is H15N=13CD15NH2·CH3COOH, and it is known for its high isotopic purity .
Preparation Methods
Formamidine-13C Acetate can be synthesized through several methods. One notable method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte. This process is sustainable and cost-efficient, producing high yields without the need for precious transition-metal catalysts or reagent waste . Another method involves the reaction of formonitrile with anhydrous fatty alcohol and anhydrous hydrogen chloride, followed by ammoniation with ammonium acetate . These methods are advantageous due to their simplicity, low cost, and minimal environmental impact.
Chemical Reactions Analysis
Formamidine-13C Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions, where the formamidine group is replaced by other functional groups. Common reagents used in these reactions include acetic anhydride and various acids and bases. The major products formed from these reactions are often intermediates for further chemical synthesis.
Scientific Research Applications
Formamidine-13C Acetate is widely used in scientific research due to its versatility and isotopic labeling. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of materials such as perovskite solar cells and nanocrystals for display technologies
Mechanism of Action
The mechanism of action of Formamidine-13C Acetate involves its interaction with various molecular targets. In biological systems, it can act as a precursor for the synthesis of nucleotides and other essential biomolecules. The labeled carbon-13 atom allows researchers to track its incorporation into different metabolic pathways, providing insights into its effects at the molecular level .
Comparison with Similar Compounds
Formamidine-13C Acetate is unique due to its isotopic labeling, which distinguishes it from other formamidine derivatives. Similar compounds include:
Formamidine Hydrochloride: Used in similar applications but lacks isotopic labeling.
Formamide-13C,15N: Another labeled compound used for tracing biochemical pathways.
Acetamidine Hydrochloride: Used in organic synthesis but without isotopic labeling
Properties
IUPAC Name |
acetic acid;(13C)methanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)/i;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOLVIIHTDKJRY-IEOVAKBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[13CH](=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675911 | |
Record name | Acetic acid--(~13~C)methanimidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215714-80-9, 1215774-22-3 | |
Record name | Acetic acid--(~13~C)methanimidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | acetic acid;(13C)methanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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